((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine
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Overview
Description
((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine: is a bicyclic amine compound with a unique structure that includes a benzyl group and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the azabicyclohexane core . This method is advantageous due to its mild conditions and excellent functional group tolerance.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis could be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions: ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
Chemistry: In chemistry, ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel compounds with potential biological activity.
Biology: In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its bicyclic structure, which can mimic natural substrates or inhibitors.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure allows for the development of drugs targeting specific receptors or enzymes.
Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane:
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness: ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable for creating compounds with specific biological activities that are not easily achievable with other structures.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine |
InChI |
InChI=1S/C13H18N2/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-,13-/m1/s1 |
InChI Key |
UOCGLNOTFZZOEA-CHWSQXEVSA-N |
Isomeric SMILES |
C1CN([C@@]2([C@H]1C2)CN)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C2(C1C2)CN)CC3=CC=CC=C3 |
Origin of Product |
United States |
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